4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO3 It is a derivative of benzoic acid, featuring both chloro and fluoro substituents on the aromatic ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a suitable aromatic precursor, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Chlorination and fluorination are carried out to introduce the chloro and fluoro substituents.
Hydroxylation: Introduction of the hydroxyl group is achieved through hydroxylation reactions.
Carboxylation: Finally, the carboxyl group is introduced to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-3-(5-fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(5-fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
Scientific Research Applications
4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, inhibiting their activity or modulating their function.
Biological Studies: It can interact with biomolecules, altering their structure or function, which can be studied using various biochemical techniques.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzophenone
- 3-Chloro-4-fluorophenol
- 4-Chloro-3-fluorobenzoic acid
Uniqueness
4-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
4-chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-3-1-7(13(17)18)5-9(11)10-6-8(15)2-4-12(10)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMAQPJTUAXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680787 |
Source
|
Record name | 6-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225902-50-0 |
Source
|
Record name | 6-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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